4-Chloro-cyclohexylamine hydrochloride
Overview
Description
4-Chloro-cyclohexylamine hydrochloride is a chemical compound with the molecular formula C6H13Cl2N. It is a white crystalline solid that is soluble in water and commonly used as a reagent in organic synthesis. This compound belongs to the class of aliphatic amines and is known for its versatility in various chemical reactions.
Mechanism of Action
Target of Action
4-Chloro-cyclohexylamine hydrochloride is a chemical compound used as a reagent in organic synthesis This reaction involves the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Mode of Action
In this reaction, cyclohexylamine acts as a nucleophile, donating electrons to form new bonds
Biochemical Pathways
This reaction is a key step in many synthetic pathways, leading to the formation of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-cyclohexylamine hydrochloride can be synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction involves the complete hydrogenation of aniline to produce cyclohexylamine, which is then chlorinated to obtain 4-Chloro-cyclohexylamine .
Industrial Production Methods: In industrial settings, the production of this compound often involves the alkylation of ammonia using cyclohexanol, followed by chlorination. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-cyclohexylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone oxime.
Reduction: It can be reduced to cyclohexylamine under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and metal oxide catalysts are commonly used for the oxidation of this compound.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexylamine derivatives.
Scientific Research Applications
4-Chloro-cyclohexylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a building block for pharmaceuticals, including mucolytics, analgesics, and bronchodilators.
Industry: It is used in the production of corrosion inhibitors and as a flushing aid in the printing ink industry.
Comparison with Similar Compounds
Cyclohexylamine: An aliphatic amine with similar chemical properties but lacks the chlorine atom.
Aniline: An aromatic amine that serves as a precursor for the synthesis of cyclohexylamine.
Hexahydroaniline: Another name for cyclohexylamine, highlighting its fully hydrogenated structure.
Uniqueness: 4-Chloro-cyclohexylamine hydrochloride is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and provides distinct chemical properties compared to its non-chlorinated analogs .
Properties
IUPAC Name |
4-chlorocyclohexan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDAZNVQTYQXAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615708 | |
Record name | 4-Chlorocyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54916-24-4 | |
Record name | NSC164690 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorocyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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